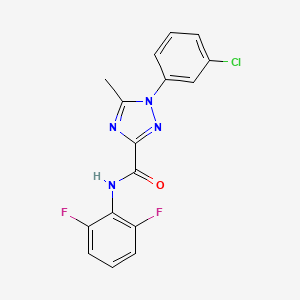
(2S,3R)-2-Aminodecane-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3R)-2-Aminodecane-1,3-diol is a chiral organic compound with significant importance in various scientific fields It is characterized by its two stereocenters, which give it unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-Aminodecane-1,3-diol can be achieved through several methods. One common approach involves the enantioselective reduction of a precursor molecule, such as a ketone or an aldehyde, using chiral catalysts or reagents. For example, the reduction of a suitable precursor with a chiral borane reagent can yield the desired diol with high enantioselectivity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of biocatalysts or engineered microorganisms. These biological systems can be optimized to produce the compound in large quantities with high purity. The use of biocatalysts offers an environmentally friendly and cost-effective alternative to traditional chemical synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3R)-2-Aminodecane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form simpler alcohols or amines.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary or secondary alcohols .
Applications De Recherche Scientifique
(2S,3R)-2-Aminodecane-1,3-diol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biological systems and its interactions with enzymes and receptors.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2S,3R)-2-Aminodecane-1,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. The pathways involved in its mechanism of action are often studied using biochemical assays and molecular modeling techniques .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,3S)-2-Aminodecane-1,3-diol: This stereoisomer has different spatial arrangement of atoms, leading to distinct chemical properties.
(2R,3R)-2-Aminodecane-1,3-diol: Another stereoisomer with unique properties compared to the (2S,3R) form.
(2R,3S)-2-Aminodecane-1,3-diol: This isomer also exhibits different reactivity and biological activity.
Uniqueness
The (2S,3R) configuration of 2-Aminodecane-1,3-diol is unique due to its specific three-dimensional arrangement, which can result in distinct interactions with biological targets and different reactivity in chemical reactions. This makes it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C10H23NO2 |
|---|---|
Poids moléculaire |
189.30 g/mol |
Nom IUPAC |
(2S,3R)-2-aminodecane-1,3-diol |
InChI |
InChI=1S/C10H23NO2/c1-2-3-4-5-6-7-10(13)9(11)8-12/h9-10,12-13H,2-8,11H2,1H3/t9-,10+/m0/s1 |
Clé InChI |
ZIQYSFDTHJDFPW-VHSXEESVSA-N |
SMILES isomérique |
CCCCCCC[C@H]([C@H](CO)N)O |
SMILES canonique |
CCCCCCCC(C(CO)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Isopropyl [6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide](/img/structure/B15282232.png)

![2-Methyl-3-[6-(5-nitro-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine](/img/structure/B15282240.png)
![Methyl 2-[3-(formylamino)-3-methyl-2-oxopentyl]benzoate](/img/structure/B15282264.png)

![5-Methyl-2,8-dinitropyrido[2,1-b]benzimidazol-5-ium](/img/structure/B15282273.png)

![1-[(4-Methoxy-2,3,5-trimethylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B15282279.png)

![6-[(3-Methoxyphenoxy)methyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282292.png)

![9-Benzyl 6-ethyl 3,10-dimethyl-4-oxo-8-oxa-5,6,9-triazatricyclo[5.2.2.0~2,5~]undec-10-ene-6,9-dicarboxylate](/img/structure/B15282309.png)

